4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine 4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.: 1354920-37-8
VCID: VC11685393
InChI: InChI=1S/C19H19N3O2/c1-3-24-15-9-7-13(8-10-15)17-12-18(22-19(20)21-17)14-5-4-6-16(11-14)23-2/h4-12H,3H2,1-2H3,(H2,20,21,22)
SMILES: CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC
Molecular Formula: C19H19N3O2
Molecular Weight: 321.4 g/mol

4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

CAS No.: 1354920-37-8

Cat. No.: VC11685393

Molecular Formula: C19H19N3O2

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine - 1354920-37-8

Specification

CAS No. 1354920-37-8
Molecular Formula C19H19N3O2
Molecular Weight 321.4 g/mol
IUPAC Name 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C19H19N3O2/c1-3-24-15-9-7-13(8-10-15)17-12-18(22-19(20)21-17)14-5-4-6-16(11-14)23-2/h4-12H,3H2,1-2H3,(H2,20,21,22)
Standard InChI Key FDPJAWFLFDCEGX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC
Canonical SMILES CCOC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrimidine core substituted at the 2-position with an amine group, at the 4-position with a 4-ethoxyphenyl group, and at the 6-position with a 3-methoxyphenyl group. Its molecular formula is C₁₉H₂₀N₃O₂, with a molecular weight of 322.39 g/mol. The ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups introduce steric and electronic variations that influence reactivity and intermolecular interactions .

Key Structural Attributes:

  • Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Substituent positions: Methoxy at the 3-position of one phenyl ring and ethoxy at the 4-position of the other, creating an asymmetrical electronic environment.

  • Amino group: Enhances hydrogen-bonding potential, critical for biological interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 4-(4-ethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine likely follows methodologies analogous to those used for related pyrimidine derivatives. A plausible route involves:

  • Cyclocondensation: Reacting 4-ethoxyacetophenone and 3-methoxyacetophenone with guanidine hydrochloride under basic conditions to form the pyrimidine ring .

  • Substitution: Introducing the amine group via nucleophilic displacement or reduction of a nitro intermediate.

Table 1: Representative Synthetic Conditions for Pyrimidine Derivatives

StepReagents/ConditionsYield (%)Reference
CyclocondensationKOH, ethanol, reflux, 12 h65–78
Nitro ReductionHydrazine hydrate, FeCl₃, ethanol, 8 h82
Amine FunctionalizationBenzoyl chloride, pyridine, RT, 6 h75

Spectroscopic Characterization

Characterization data for analogous compounds provide insights into expected spectral features:

  • FT-IR:

    • N-H stretch (amine): ~3260 cm⁻¹

    • C=N stretch (pyrimidine): ~1645 cm⁻¹

    • Aromatic C-O (methoxy/ethoxy): ~1250 cm⁻¹

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 1.45 (t, 3H, -OCH₂CH₃)

    • δ 3.85 (s, 3H, -OCH₃)

    • δ 6.90–7.80 (m, 8H, aromatic protons)

    • δ 5.20 (s, 2H, NH₂)

  • LC-MS: Molecular ion peak at m/z 322.39 (M+H⁺) .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity; poorly soluble in water.

  • Stability: Stable under ambient conditions but susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the ethoxy group.

Electronic Effects

The methoxy group’s electron-donating nature (+M effect) increases electron density on the phenyl ring, enhancing resonance stabilization. In contrast, the ethoxy group’s larger size introduces steric hindrance, potentially affecting binding interactions in biological systems .

CompoundIC₅₀ (µM)Cell LineMechanism
4-ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine29.1MCF-7Topoisomerase II inhibition
6-(3-nitrophenyl)pyrimidine15.3PanC-1Apoptosis induction

Antimicrobial Activity

Pyrimidines with methoxy/ethoxy substituents demonstrate broad-spectrum antimicrobial effects. Substitution at the 3-position (meta) enhances activity against Gram-positive bacteria due to improved membrane penetration .

Anti-inflammatory Properties

The amino group facilitates interactions with cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications. Molecular docking studies predict strong binding affinity (ΔG = -8.2 kcal/mol) for COX-2 .

Industrial and Research Applications

Medicinal Chemistry

  • Drug Design: The compound’s scaffold serves as a template for developing kinase inhibitors or antimicrobial agents.

  • SAR Studies: Modifying ethoxy/methoxy positions could optimize bioactivity.

Material Science

  • Luminescent Materials: Pyrimidine derivatives are explored as organic light-emitting diodes (OLEDs) due to their conjugated systems.

Comparison with Structural Analogs

4-Ethoxy-6-(4-methoxyphenyl)pyrimidin-2-amine vs. Target Compound

  • Substituent Positions: The para-methoxy vs. meta-methoxy configuration alters electronic distribution, affecting dipole moments and solubility.

  • Bioactivity: Meta-substitution may enhance antibacterial efficacy but reduce anticancer potency compared to para-substituted analogs .

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